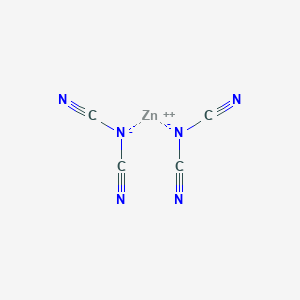
Zinc bis(cyanocyanamidate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc bis(cyanocyanamidate) is a chemical compound with the molecular formula C4N6Zn and a molecular weight of 197.473 . It is a white crystalline powder .
Synthesis Analysis
The synthesis of Zinc bis(cyanocyanamidate) involves a lime nitrogen method. Lime nitrogen is hydrolyzed with water, and the suspended calcium hydrogen cyanide hydrolysate obtained by the reaction is filtered under reduced pressure to remove the calcium hydroxide filter residue. The carbon dioxide produced by the decomposition of limestone is passed into the filtrate for decalcification reaction to generate cyanamide, which is polymerized under alkaline conditions, filtered, cooled, crystallized, separated, and dried to obtain dicyandiamide .Molecular Structure Analysis
The molecular structure of Zinc bis(cyanocyanamidate) is represented by the InChI string: InChI=1/2C2N3.Zn/c23-1-5-2-4;/q2-1;+2/rC4N6Zn/c5-1-9(2-6)11-10(3-7)4-8 .Physical And Chemical Properties Analysis
Zinc bis(cyanocyanamidate) is a white crystalline powder with a melting point of 207-209 °C. It is non-flammable and insoluble in water, alcohol, ether, and benzene .Safety And Hazards
Orientations Futures
While specific future directions for Zinc bis(cyanocyanamidate) are not available, zinc-based compounds have been the subject of extensive research. For instance, Zinc-based metal-organic frameworks have shown promise in biomedical applications . Additionally, the development of robust and general methods for the synthesis of complex alkylamines, based on modular processes that draw from diverse and abundant feedstocks, remains an important challenge to chemical synthesis .
Propriétés
IUPAC Name |
zinc;dicyanoazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2N3.Zn/c2*3-1-5-2-4;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBWMAFVBMWFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[N-]C#N.C(#N)[N-]C#N.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;dicyanoazanide | |
CAS RN |
18622-28-1 |
Source


|
| Record name | Zinc bis(cyanocyanamidate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)








![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)


![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
